molecular formula C17H16BrNO4 B4298926 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID

3-[(3-BROMOPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID

Cat. No.: B4298926
M. Wt: 378.2 g/mol
InChI Key: GOKBMEATXAZWRF-UHFFFAOYSA-N
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Description

3-[(3-BROMOPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is an organic compound with the molecular formula C17H16BrNO4 This compound features a bromobenzoyl group and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where bromobenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The bromobenzoyl intermediate is then reacted with an amine to form the corresponding amide.

    Coupling with Methoxyphenyl Group: The final step involves coupling the amide with a methoxyphenylpropanoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-BROMOPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-[(3-BROMOPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromobenzoyl and methoxyphenyl groups can contribute to the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromobenzoyl)propionic acid: Similar structure but lacks the methoxyphenyl group.

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the bromobenzoyl group.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Contains two methoxy groups on the phenyl ring instead of one.

Uniqueness

3-[(3-BROMOPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is unique due to the presence of both the bromobenzoyl and methoxyphenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-23-14-7-5-11(6-8-14)15(10-16(20)21)19-17(22)12-3-2-4-13(18)9-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKBMEATXAZWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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